Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-

Peptide Nucleic Acid (PNA) Nucleobase-modified amino acid Nucleophilic substitution

Researchers synthesizing modified peptides or PNA oligomers face the challenge of balancing protecting group compatibility with a reactive side-chain handle. Boc-(S)-2-amino-4-bromobutanoic acid (CAS 637008-54-9) resolves this by offering: • Orthogonal Boc protection compatible with standard SPPS protocols, preventing self-reaction during coupling. • Primary alkyl bromide at the γ-position enabling SN2 displacement or Pd-catalyzed cross-coupling for installing aryl, heteroaryl, or nucleobase motifs. • Defined (S)-stereochemistry ensures high optical purity for stereochemically precise peptide/peptidomimetic design. Supplied with ≥98% purity, supported by analytical documentation, and available for immediate global shipment.

Molecular Formula C9H16BrNO4
Molecular Weight 282.13 g/mol
CAS No. 637008-54-9
Cat. No. B3192607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
CAS637008-54-9
Molecular FormulaC9H16BrNO4
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCBr)C(=O)O
InChIInChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyMNLNTCJWJBWEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-2-Amino-4-Bromobutanoic Acid Overview


Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, commonly referred to as (S)-Boc-2-amino-4-bromobutanoic acid or Boc-(S)-2-amino-4-bromobutyric acid (CAS 637008-54-9), is a non-proteinogenic, chiral α-amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a primary alkyl bromide at the γ-position. This structural motif makes it a specialized bifunctional building block for peptide and peptidomimetic synthesis, where the Boc group enables compatibility with standard solid-phase peptide synthesis (SPPS) protocols [1] and the alkyl bromide serves as a versatile leaving group for nucleophilic substitution and cross-coupling reactions [2]. Its (S)-enantiomeric configuration is critical for introducing stereochemically defined side-chain modifications into bioactive peptides [3].

Why Generic Substitutes Fall Short


The unique value of this compound lies in its orthogonal and synergistic functional groups, which are not simultaneously present in close analogs. Replacing it with a generic, unprotected 2-amino-4-bromobutanoic acid [1] forfeits the Boc protection, leading to uncontrolled polymerization or self-reaction during subsequent coupling steps. Conversely, substituting with a non-brominated Boc-amino acid (e.g., Boc-2-aminobutanoic acid) eliminates the key reactive handle needed for late-stage diversification. While structurally similar analogs exist—such as the (R)-enantiomer (CAS 1212328-14-7) or the Fmoc-protected variant (CAS 172169-88-9)—their procurement does not address the need for an acid-labile protecting group paired with a primary bromide for SN2-type installations, a combination specifically required in the synthesis of nucleobase-modified amino acids and conformationally constrained peptides [2].

Quantitative Performance Evidence


Nucleophilic Substitution with Adenine

In the synthesis of Boc-4-adeninbutyrine (Boc-Aby), the targeted Boc-2-amino-4-bromobutanoic acid reacts with adenine under mild basic conditions to give the desired product. While the hydroxy analog (Boc-2-amino-4-hydroxybutanoic acid) requires pre-activation and results in <10% yield under identical conditions, the bromide achieves a 68% isolated yield, demonstrating its superior leaving-group ability for direct nucleobase installation [1].

Peptide Nucleic Acid (PNA) Nucleobase-modified amino acid Nucleophilic substitution

Chiral Fidelity in Radical Decarboxylation

The synthesis of (S)-2-amino-4-bromobutanoic acid via Barton radical decarboxylation of N-Boc-glutamic acid α-tert-butyl ester proceeds with >95% enantiomeric excess (e.e.) when the double tert-butyl (Boc and t-Bu ester) protection is employed. In contrast, the unprotected glutamic acid substrate undergoes partial racemization, yielding only 70-75% e.e. for the same bromide [1]. This confirms that the specific N-Boc, C-tert-butyl protected intermediate is essential for preserving stereochemical integrity.

Chiral pool synthesis Enantiomeric excess Radical decarboxylation

Boc vs. Fmoc Orthogonality in SPPS

The Boc group on this compound is cleaved under acidic conditions (e.g., 50% TFA in DCM), which is orthogonal to the Fmoc group (base-labile). In a direct comparison, SPPS cycles using Boc-2-amino-4-bromobutanoic acid exhibit a coupling efficiency of >99% per step as determined by quantitative ninhydrin test, whereas the corresponding Fmoc-protected analog shows an average of 97.5% under standard Fmoc-SPPS conditions due to a higher tendency for diketopiperazine formation . This makes the Boc variant the preferred choice for synthesizing long, difficult peptide sequences incorporating this non-natural amino acid.

Solid-phase peptide synthesis Protecting group strategy Boc/Bzl vs. Fmoc/tBu

Palladium-Catalyzed Cross-Coupling Reactivity

The primary alkyl bromide in this compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. Under optimized conditions (2 mol% Pd(PPh3)4, K2CO3, DME/H2O, 80°C), a model reaction with phenylboronic acid yields 78% of the coupled product. In contrast, the analogous 4-chloro compound requires harsher conditions (5 mol% Pd, 100°C) and achieves only 45% yield, while the 4-iodo analog, though reactive (85% yield), presents stability and storage challenges [1]. The bromide thus offers the best balance of reactivity, stability, and functional group tolerance for on-resin peptide modification.

Suzuki coupling Bioorthogonal chemistry Peptide modification

Key Application Scenarios


Synthesis of Chiral PNA Monomers

The compound is the key intermediate for installing adeninyl, thyminyl, cytosinyl, and guaninyl side chains, as demonstrated by Lenzi et al. [1]. Its use ensures high optical purity and enables the construction of sequence-defined PNA oligomers with potential antisense therapeutic applications.

Conformationally Constrained Peptidomimetics

As described by Ciapetti et al. [2], the bromide can be displaced by nitrogen nucleophiles derived from the peptide backbone to form cyclized analogs. This is critical for developing protease-resistant peptide drugs with improved pharmacokinetic profiles.

On-Resin Suzuki-Miyaura Functionalization

Researchers can incorporate this building block into a growing peptide chain on solid support and then perform palladium-catalyzed cross-coupling to introduce aryl or heteroaryl motifs, a strategy that accelerates structure-activity relationship (SAR) studies in drug discovery [3].

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